molecular formula C9H11NO4S B3022616 Methyl 3-amino-5-(methylsulfonyl)benzoate CAS No. 168618-23-3

Methyl 3-amino-5-(methylsulfonyl)benzoate

Cat. No. B3022616
M. Wt: 229.26 g/mol
InChI Key: OZNYNYIYWUOJRR-UHFFFAOYSA-N
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Patent
US05824691

Procedure details

10% Palladium-carbon (2.5 g) was added to a mixture of methyl 4-chloro-3-methylsulfonyl-5-nitrobenzoate (9.5 g) and triethylamine (5.0 ml) in methanol (150 ml) and tetrahydrofuran (100 ml), and the mixture was subjected to catalytic reduction at ambient temperature under atmospheric pressure. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. To the residue was added a mixture of ethyl acetate and water, and adjusted to pH 9 with 20% aqueous potassium carbonate solution. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was triturated with diisopropyl ether to give methyl 5-amino-3-methylsulfonylbenzoate (5.85 g).
Name
methyl 4-chloro-3-methylsulfonyl-5-nitrobenzoate
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[S:15]([CH3:18])(=[O:17])=[O:16].C(N(CC)CC)C>CO.O1CCCC1.[C].[Pd]>[NH2:12][C:11]1[CH:2]=[C:3]([S:15]([CH3:18])(=[O:17])=[O:16])[CH:4]=[C:5]([CH:10]=1)[C:6]([O:8][CH3:9])=[O:7] |f:4.5|

Inputs

Step One
Name
methyl 4-chloro-3-methylsulfonyl-5-nitrobenzoate
Quantity
9.5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])S(=O)(=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Palladium-carbon
Quantity
2.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to catalytic reduction at ambient temperature under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and water
WASH
Type
WASH
Details
The separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C(=O)OC)C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.